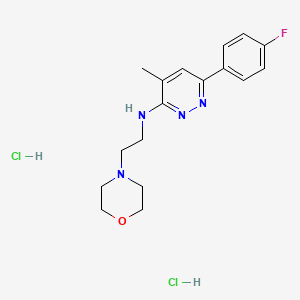
4-Morpholineethanamine, N-(6-(4-fluorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholineethanamine, N-(6-(4-fluorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride is a chemical compound with a complex structure that includes a morpholine ring, a fluorophenyl group, and a pyridazinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineethanamine, N-(6-(4-fluorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride typically involves multiple steps, including the formation of the morpholine ring, the introduction of the fluorophenyl group, and the construction of the pyridazinyl moiety. Common synthetic routes may involve:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable halogenating agent.
Introduction of the Fluorophenyl Group: This step often involves the use of a fluorinated benzene derivative, which can be introduced through a nucleophilic aromatic substitution reaction.
Construction of the Pyridazinyl Moiety: This can be synthesized through a series of condensation reactions involving hydrazine derivatives and suitable aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Morpholineethanamine, N-(6-(4-fluorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Morpholineethanamine, N-(6-(4-fluorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 4-Morpholineethanamine, N-(6-(4-fluorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Morpholineethanamine derivatives: Compounds with similar structures but different substituents on the morpholine ring.
Fluorophenyl derivatives: Compounds containing the fluorophenyl group but with different functional groups attached.
Pyridazinyl derivatives: Compounds with the pyridazinyl moiety but different substituents.
Uniqueness
The uniqueness of 4-Morpholineethanamine, N-(6-(4-fluorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
118269-88-8 |
|---|---|
Fórmula molecular |
C17H23Cl2FN4O |
Peso molecular |
389.3 g/mol |
Nombre IUPAC |
6-(4-fluorophenyl)-4-methyl-N-(2-morpholin-4-ylethyl)pyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C17H21FN4O.2ClH/c1-13-12-16(14-2-4-15(18)5-3-14)20-21-17(13)19-6-7-22-8-10-23-11-9-22;;/h2-5,12H,6-11H2,1H3,(H,19,21);2*1H |
Clave InChI |
HPAXULBUOSEHNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=C(C=C3)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















